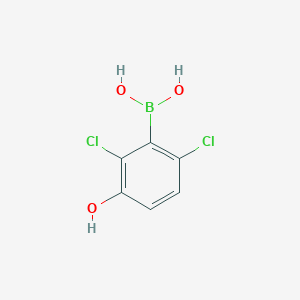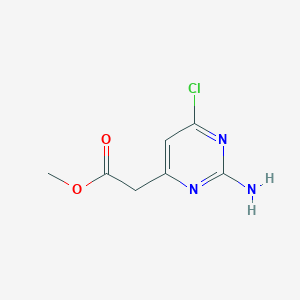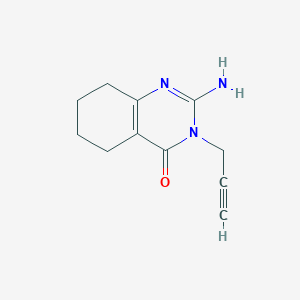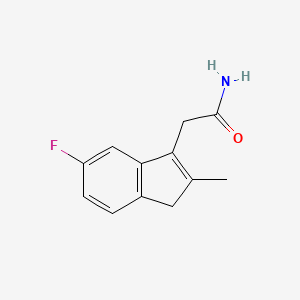
(2,6-Dichloro-3-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-3-hydroxyphenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 3-hydroxyphenylboronic acid, is subjected to halogenation using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of 3-hydroxyphenylboronic acid are halogenated using industrial-scale chlorination equipment.
Continuous Purification: The crude product is continuously purified using industrial-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dichloro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinone Derivatives: Formed through oxidation of the hydroxyl group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2,6-Dichloro-3-hydroxyphenyl)boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the palladium catalyst is regenerated, and the biaryl product is formed.
Molecular Targets and Pathways: In biological applications, this compound targets specific biomolecules, forming stable complexes that can be used for drug delivery or therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
(2,6-Difluoro-3-hydroxyphenyl)boronic acid: Similar structure but with fluorine atoms instead of chlorine.
(2,6-Dibromo-3-hydroxyphenyl)boronic acid: Similar structure but with bromine atoms instead of chlorine.
(2,6-Dimethyl-3-hydroxyphenyl)boronic acid: Similar structure but with methyl groups instead of chlorine.
Uniqueness: (2,6-Dichloro-3-hydroxyphenyl)boronic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and stability in various chemical reactions. The chlorine atoms can also be selectively substituted, providing a versatile platform for further functionalization.
Eigenschaften
Molekularformel |
C6H5BCl2O3 |
|---|---|
Molekulargewicht |
206.82 g/mol |
IUPAC-Name |
(2,6-dichloro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H |
InChI-Schlüssel |
SBHVNJZSAFGPBT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1Cl)O)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)


![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)




